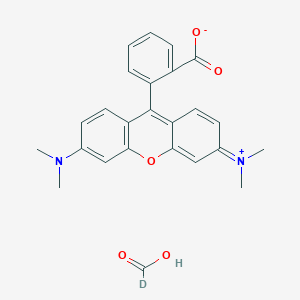

5(6)-Carboxytetramethylrhodamine inner salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5(6)-Carboxytetramethylrhodamine inner salt is a fluorescent dye belonging to the rhodamine family. It is widely used in various scientific fields due to its excellent photostability and high fluorescence quantum yield. This compound is particularly valuable in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-carboxytetramethylrhodamine inner salt typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the xanthylium ring system. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet the standards required for scientific and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 5(6)-Carboxytetramethylrhodamine inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can modify the xanthylium ring, affecting the dye’s photophysical characteristics.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitronium tetrafluoroborate and chlorosulfonic acid are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted rhodamine derivatives, each with unique fluorescence properties tailored for specific applications.

Applications De Recherche Scientifique

5(6)-Carboxytetramethylrhodamine inner salt is extensively used in:

Chemistry: As a fluorescent probe for studying molecular interactions and reaction kinetics.

Biology: In fluorescence microscopy to label and visualize cellular structures and processes.

Medicine: For diagnostic imaging and as a marker in flow cytometry to analyze cell populations.

Industry: In the development of fluorescent sensors and dyes for various applications, including textiles and security inks.

Mécanisme D'action

The fluorescence of 5(6)-carboxytetramethylrhodamine inner salt arises from its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of visible light. The compound’s molecular structure, particularly the xanthylium ring system, plays a crucial role in its photophysical properties.

Comparaison Avec Des Composés Similaires

Rhodamine B: Another widely used fluorescent dye with similar applications but different spectral properties.

Rhodamine 6G: Known for its high fluorescence efficiency and used in laser applications.

Sulforhodamine 101: Used in neuroscience for its ability to label neurons.

Uniqueness: 5(6)-Carboxytetramethylrhodamine inner salt is unique due to its high photostability and quantum yield, making it particularly suitable for long-term imaging applications. Its carboxyl group also allows for easy conjugation to biomolecules, enhancing its versatility in biological research.

Activité Biologique

5(6)-Carboxytetramethylrhodamine inner salt (TAMRA) is a fluorescent dye widely used in biochemical and cellular studies due to its unique optical properties and ability to label biomolecules. This article provides a detailed examination of the biological activity of TAMRA, including its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₃N₂O₅S

- Molecular Weight : 367.43 g/mol

- Excitation Maximum : 558 nm

- Emission Maximum : 586 nm

TAMRA is characterized by its high fluorescence quantum yield, making it an excellent probe for various biological applications, particularly in fluorescence microscopy and flow cytometry.

Applications in Biological Research

TAMRA is utilized in several key biological applications:

- Fluorescent Labeling : It is commonly used to label proteins, nucleic acids, and other biomolecules for imaging and tracking within cells.

- FRET Studies : TAMRA serves as a donor in Förster Resonance Energy Transfer (FRET) experiments, allowing researchers to study molecular interactions and dynamics.

- Live Cell Imaging : Its ability to penetrate cell membranes enables real-time imaging of cellular processes.

The biological activity of TAMRA is primarily attributed to its fluorescent properties and interactions with cellular components:

- Cell Membrane Permeability : TAMRA can diffuse across lipid membranes, allowing it to enter cells and bind to intracellular targets.

- Binding Affinity : It exhibits strong binding to nucleic acids and proteins, which enhances its utility as a labeling agent.

- Photostability : The dye's stability under light exposure makes it suitable for long-term imaging studies.

Case Studies

Several studies have highlighted the biological activity of TAMRA:

- Nucleic Acid Detection :

- Protein Interaction Studies :

- Intracellular Tracking :

Data Table: Summary of Findings

Propriétés

IUPAC Name |

deuterioformic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3.CH2O2/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;2-1-3/h5-14H,1-4H3;1H,(H,2,3)/i;1D |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHRSWBXGSQBFB-DIYDOPDJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-].C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.